molecular formula C31H42Cl2N2O4 B1219106 [(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate CAS No. 89043-18-5

[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate

Cat. No.: B1219106
CAS No.: 89043-18-5
M. Wt: 577.6 g/mol
InChI Key: DXVAGWWNINMAJN-AXOMYGEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate, also known as this compound, is a useful research compound. Its molecular formula is C31H42Cl2N2O4 and its molecular weight is 577.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

89043-18-5

Molecular Formula

C31H42Cl2N2O4

Molecular Weight

577.6 g/mol

IUPAC Name

[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate

InChI

InChI=1S/C31H42Cl2N2O4/c1-30-13-16-34-28(36)19-21(30)3-8-24-25-9-10-27(31(25,2)12-11-26(24)30)39-29(37)20-38-23-6-4-22(5-7-23)35(17-14-32)18-15-33/h4-7,19,24-27H,3,8-18,20H2,1-2H3,(H,34,36)/t24-,25-,26-,27-,30-,31-/m0/s1

InChI Key

DXVAGWWNINMAJN-AXOMYGEFSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)COC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=CC(=O)NCCC35C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)COC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=CC(=O)NCC[C@]35C

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)COC4=CC=C(C=C4)N(CCCl)CCCl)CCC5=CC(=O)NCCC35C

Synonyms

17 beta-hydroxy-3-aza-A-homo-4 alpha-androsten-4-one-p-N,N-bis(2-chloroethyl)aminophenoxyacetate
17-hydroxy-3-aza-A-homo-4-androsten-4--one-4-N,N-bis(2-chloroethyl)aminophenoxyacetate
NSC 620480
NSC-620480

Origin of Product

United States

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